3-(4-Bromo-2-chloro-phenyl)cyclobutanone

Catalog No.
S15375723
CAS No.
M.F
C10H8BrClO
M. Wt
259.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromo-2-chloro-phenyl)cyclobutanone

Product Name

3-(4-Bromo-2-chloro-phenyl)cyclobutanone

IUPAC Name

3-(4-bromo-2-chlorophenyl)cyclobutan-1-one

Molecular Formula

C10H8BrClO

Molecular Weight

259.52 g/mol

InChI

InChI=1S/C10H8BrClO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2

InChI Key

LEGUHRMLPALKEA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=C(C=C(C=C2)Br)Cl

3-(4-Bromo-2-chloro-phenyl)cyclobutanone is an organic compound characterized by its unique cyclobutanone structure, which incorporates a 4-bromo-2-chlorophenyl substituent. This compound has the molecular formula C11H10BrClOC_{11}H_{10}BrClO and a molecular weight of approximately 273.56 g/mol. The presence of both bromine and chlorine atoms on the phenyl ring contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into corresponding amine derivatives using hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions: The halogen atoms (bromine and chlorine) on the phenyl ring can be replaced with other nucleophiles, including amines and thiols, under appropriate conditions.

These reactions expand the utility of 3-(4-bromo-2-chloro-phenyl)cyclobutanone in synthetic organic chemistry.

The synthesis of 3-(4-bromo-2-chloro-phenyl)cyclobutanone typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available 4-bromo-2-chlorobenzene and cyclobutanone.
  • Formation of Intermediate: A nucleophilic substitution reaction occurs between 4-bromo-2-chlorobenzene and cyclobutanone to form an intermediate compound.
  • Cyclization: The intermediate undergoes cyclization under basic conditions, often utilizing solvents like dichloromethane or toluene.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Optimizations in reaction conditions can enhance yield and selectivity during synthesis.

3-(4-Bromo-2-chloro-phenyl)cyclobutanone has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs, particularly in targeting diseases where halogenated compounds show efficacy.
  • Material Science: Its chemical properties may allow it to be used in creating novel materials or polymers with specific functionalities.
  • Synthetic Chemistry: As a versatile intermediate, it can be utilized in synthesizing other complex organic molecules through various chemical transformations.

Several compounds share structural similarities with 3-(4-bromo-2-chloro-phenyl)cyclobutanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(4-Bromo-2-fluorophenyl)cyclobutaneC11H10BrFContains fluorine instead of chlorine
1-(4-Chloro-2-bromophenyl)cyclobutaneC11H10BrClHalogen positions are swapped
1-(4-Bromo-2-methylphenyl)cyclobutaneC11H12BrContains a methyl group instead of halogens
1-(4-Bromo-3-nitrophenyl)cyclobutaneC11H10BrNContains a nitro group that may affect reactivity

Uniqueness

3-(4-bromo-2-chloro-phenyl)cyclobutanone is unique due to its specific combination of bromine and chlorine substituents on the phenyl ring, influencing its reactivity profile and biological activity compared to similar compounds. The presence of both halogens may enhance its lipophilicity and alter its interaction with biological targets, making it a valuable subject for further research.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

257.94471 g/mol

Monoisotopic Mass

257.94471 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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